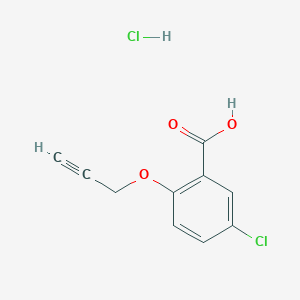

3-(2-Methylphenyl)pyridine-2-carbonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Methylphenyl)pyridine-2-carbonitrile has been reported. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on pyridine derivatives such as the synthesis and crystal structure determination of related compounds provides foundational knowledge for the development of new organic materials. For instance, the study by Moustafa and Girgis (2007) on the synthesis and crystal structure of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile derivatives showcases the importance of structural analysis in understanding the properties of pyridine derivatives, which could be extrapolated to the study of 3-(2-Methylphenyl)pyridine-2-carbonitrile (Moustafa & Girgis, 2007).

Corrosion Inhibition

Aryl pyrazolo pyridines have been investigated for their corrosion inhibition effects on metals, suggesting potential applications in materials science and engineering. The corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid systems has been studied, demonstrating their potential as corrosion inhibitors, which could inform the development of similar applications for this compound (Sudheer & Quraishi, 2015).

Antimicrobial and Antioxidant Activity

The synthesis and evaluation of pyridine derivatives for antimicrobial and antioxidant activities highlight the potential of these compounds in medicinal chemistry. For example, the synthesis, characterization, and screening of novel pyridine derivatives against antimicrobial and antioxidant activities demonstrate the versatility of pyridine derivatives in developing new pharmaceuticals (Lagu & Yejella, 2020).

Electronic and Optical Properties

Studies on the structural, optical, and electronic properties of pyridine derivatives inform the development of materials for electronic applications. Research on the junction characteristics and electronic properties of pyrazolo pyridine derivatives, for instance, highlights their potential use in the fabrication of electronic devices and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Mécanisme D'action

Target of action

Pyridine and phenyl derivatives are often used in drug design due to their ability to interact with a variety of biological targets. For example, indole derivatives, which contain a benzopyrrole nucleus similar to the phenyl group in the compound, have been found to bind with high affinity to multiple receptors .

Mode of action

The mode of action of a compound depends on its specific structure and the target it interacts with. Generally, these compounds can interact with their targets through various types of chemical bonds and forces, leading to changes in the target’s function .

Biochemical pathways

Pyridine and phenyl derivatives can affect a variety of biochemical pathways depending on their specific targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Generally, heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity, which can lead to different ADME/Tox results for drug candidates .

Result of action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For example, antiviral indole derivatives have been found to show inhibitory activity against certain viruses .

Propriétés

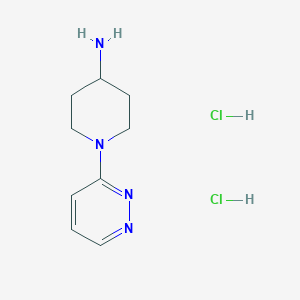

IUPAC Name |

3-(2-methylphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-10-5-2-3-6-11(10)12-7-4-8-15-13(12)9-14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWAGJIOIFSROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

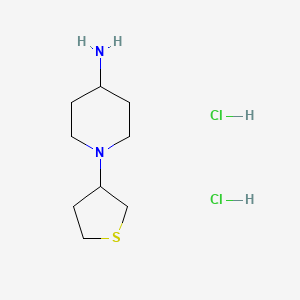

![5-[(4-aminopiperidin-1-yl)sulfonyl]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473397.png)

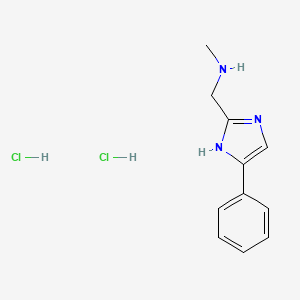

![1-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1473401.png)

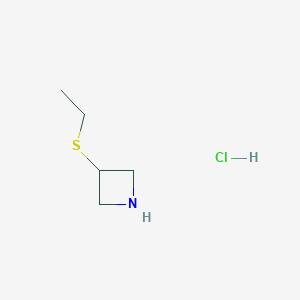

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1473402.png)

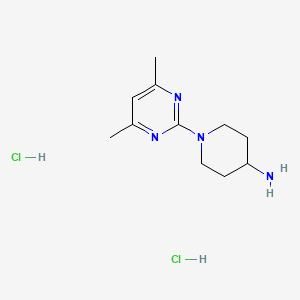

![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473405.png)